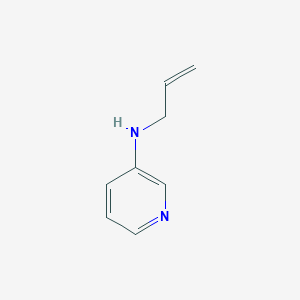

N-Allylpyridin-3-amine

Description

N-Allylpyridin-3-amine is a heterocyclic compound that has garnered attention in academic and industrial research primarily as a versatile building block for the synthesis of more complex molecules. ontosight.ai Its unique structure, which combines a nucleophilic secondary amine, a reactive allyl group, and a basic pyridine (B92270) ring, offers multiple avenues for chemical modification.

| Property | Value |

| CAS Number | 204773-12-6 |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | This compound |

This table displays the basic chemical properties of this compound. bldpharm.comsigmaaldrich.com

The chemical behavior of this compound is deeply rooted in the fundamental principles of amine and pyridine chemistry. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. libretexts.org As a secondary amine, this compound exhibits characteristic nucleophilicity due to the lone pair of electrons on the nitrogen atom, allowing it to participate in a wide array of chemical reactions, including alkylation, acylation, and arylation. nih.govfishersci.co.uk

The pyridine moiety of the molecule is a six-membered aromatic heterocycle containing one nitrogen atom. libretexts.org This nitrogen atom imparts basic properties to the ring system (pKa of pyridine is 5.2) and influences the electron density of the aromatic ring. libretexts.org The pyridine ring in this compound can act as a directing group in transition metal-catalyzed reactions, facilitating functionalization at specific positions. rsc.orgrsc.org The presence of both the amine and the pyridine nitrogen atoms makes the molecule an interesting ligand for coordination chemistry and catalysis.

The allyl group (–CH₂–CH=CH₂) is a particularly valuable functional group in organic synthesis. Its double bond can undergo a variety of transformations, such as addition reactions, oxidation, and metathesis. The allylic position is also reactive, allowing for substitutions and rearrangements. The interplay of these three functional groups—amine, pyridine, and allyl—within a single molecule makes this compound a substrate of significant interest for the construction of diverse molecular architectures.

While specific historical accounts detailing the first synthesis and study of this compound are not extensively documented in seminal literature, its emergence can be situated within the broader context of the development of synthetic organic chemistry in the 20th century. The systematic study of amines and heterocyclic compounds like pyridine began in the 19th century, with chemists like August Hofmann making significant contributions to the understanding of amine reactivity. ucl.ac.uk

The synthesis of functionalized pyridines gained momentum as their importance in natural products, pharmaceuticals, and materials became increasingly evident. rsc.orgrsc.org Methods for the alkylation of amines, a fundamental process for the synthesis of this compound, have been established for over a century and continuously refined. fishersci.co.uk For instance, the direct alkylation of 3-aminopyridine (B143674) with an allyl halide in the presence of a base is a classical and straightforward approach to obtain this compound.

More advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), developed in the late 20th century, have provided more sophisticated and efficient routes to N-substituted aminopyridines. The commercial availability of this compound from various chemical suppliers today suggests that its utility as a building block is well-recognized, likely stemming from its application in proprietary drug discovery programs and materials science research. bldpharm.comsigmaaldrich.comhoffmanchemicals.comhoffmanchemicals.comambeed.comamerigoscientific.com

The research significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and materials science. ontosight.ai

In Medicinal Chemistry:

The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. acs.org The N-allyl group can be strategically incorporated to modulate the pharmacological properties of a molecule. Furthermore, the allyl group itself can serve as a handle for further chemical elaboration to build more complex structures. The amine and pyridine nitrogens can participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors. ontosight.ai The investigation of related molecules, such as N-allyl-5-bromopyridin-2-amine, for antimicrobial and anticancer properties highlights the potential of this class of compounds in drug discovery.

In Organic Synthesis and Materials Science:

As a synthetic building block, this compound offers at least three reactive sites: the secondary amine, the allyl double bond, and the pyridine ring. This multi-functionality allows for a variety of synthetic transformations:

Derivatization of the amine: The secondary amine can be readily acylated, sulfonylated, or further alkylated.

Modification of the allyl group: The double bond can participate in reactions such as epoxidation, dihydroxylation, or ring-closing metathesis, the latter being a powerful tool for the construction of cyclic structures. researchgate.net

Functionalization of the pyridine ring: The pyridine ring can undergo electrophilic substitution or be functionalized through metal-catalyzed cross-coupling reactions. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMPVVXWDDGKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allylpyridin 3 Amine and Its Derivatives

Direct Synthesis Approaches to N-Allylpyridin-3-amine

Direct synthetic methods provide the most straightforward pathways to this compound, typically involving the formation of the crucial carbon-nitrogen bond connecting the allyl group to the pyridine (B92270) ring in a single key step.

Amination Reactions of Pyridine Precursors

One effective strategy for synthesizing this compound involves the palladium-catalyzed cross-coupling of a pyridine precursor, such as a 3-halopyridine, with allylamine. This method falls under the umbrella of Buchwald-Hartwig amination, a powerful tool for forming C-N bonds. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with an amine. mdpi.comnih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org While specific examples for the synthesis of this compound via this method require dedicated investigation, the extensive scope of the Buchwald-Hartwig reaction suggests its applicability. mdpi.comresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagents/Conditions | Role |

| Pyridine Precursor | 3-Bromopyridine, 3-Chloropyridine | Electrophile |

| Amine | Allylamine | Nucleophile |

| Catalyst | Dichlorobis(triphenylphosphine)Pd(II), Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | Xantphos, RuPhos, BrettPhos | Stabilizes and activates the catalyst |

| Base | Sodium tert-butoxide (NaOtBu), K₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | Reflux | Provides energy for reaction |

N-Allylation Strategies Utilizing Pyridin-3-amine

The most direct and common method for the synthesis of this compound is the N-alkylation of pyridin-3-amine with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a classic example of nucleophilic substitution (SN2), where the nucleophilic nitrogen atom of the aminopyridine attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group. libretexts.org

A significant challenge in this approach is controlling the extent of alkylation, as the resulting secondary amine (this compound) can be more nucleophilic than the starting primary amine, leading to the formation of the dialkylated product, N,N-diallylpyridin-3-amine. masterorganicchemistry.comacs.org To favor mono-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the aminopyridine or by carefully controlling the stoichiometry of the reagents. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Recent advancements have explored self-limiting alkylation methods using N-aminopyridinium salts as ammonia (B1221849) surrogates, which can overcome classical challenges of overalkylation. acs.org

Table 2: Typical Conditions for N-Allylation of Pyridin-3-amine

| Parameter | Condition | Purpose |

| Substrate | Pyridin-3-amine | Nucleophile |

| Alkylating Agent | Allyl bromide, Allyl chloride | Electrophile |

| Base | K₂CO₃, NaHCO₃, Triethylamine | Neutralizes acid byproduct |

| Solvent | Acetonitrile, THF, DMF | Reaction medium |

| Temperature | Room temperature to moderate heating | To control reaction rate |

Reductive Amination Pathways for this compound Formation

Reductive amination, also known as reductive alkylation, offers a versatile one-pot method for synthesizing amines. masterorganicchemistry.comwikipedia.org This reaction converts a carbonyl group and an amine into a more substituted amine. wikipedia.org For the synthesis of this compound, two primary pathways are feasible:

Reaction of pyridin-3-amine with an allyl-containing carbonyl compound like acrolein (propenal).

Reaction of a pyridine-based carbonyl compound, such as pyridine-3-carboxaldehyde, with allylamine.

The process involves two key steps: the initial reaction between the amine and the carbonyl compound to form an intermediate imine (or iminium ion), followed by the reduction of this intermediate to the final amine. libretexts.orgwikipedia.org A key advantage is that many reducing agents are selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in a single pot. masterorganicchemistry.comyoutube.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under the mildly acidic conditions that favor imine formation. youtube.comchemistrysteps.com However, direct reductive amination on certain systems, like 3-amino-4-halopyridines, can be problematic and may require specialized conditions. nih.gov

Table 3: Reagents for Reductive Amination

| Pathway | Amine Component | Carbonyl Component | Reducing Agent |

| 1 | Pyridin-3-amine | Acrolein | NaBH₃CN, NaBH(OAc)₃ |

| 2 | Allylamine | Pyridine-3-carboxaldehyde | NaBH₃CN, NaBH(OAc)₃, H₂/Ni |

Indirect Synthetic Routes to this compound Derivatives via Precursors

Indirect routes involve the synthesis of an intermediate molecule that is subsequently converted to the target this compound derivative. These multi-step pathways can be advantageous for creating more complex and diverse molecular architectures.

Transformations of N-Allylpyridin-2-ones and Related Structures

The synthesis of 3-aminopyridin-2(1H)-one derivatives is a field of active research, and these compounds can serve as precursors for further functionalization. nih.gov While the direct transformation of an N-allylpyridin-2-one into an this compound is not a commonly documented single-step reaction, it represents a plausible synthetic disconnection. Such a transformation would likely involve a multi-step sequence, potentially including reactions to introduce an amino group at the C3 position or a rearrangement of the pyridine ring. The synthesis of pyridazin-3-one derivatives, for instance, has been established through reactions involving active methylene (B1212753) compounds, showcasing the versatility of heterocyclic core synthesis. mdpi.com Further research is needed to establish a viable pathway from N-allylpyridin-2-one scaffolds to the corresponding 3-amino derivatives.

Multicomponent Coupling Reactions (e.g., A3 Coupling) for Propargyl Amine Precursors

Multicomponent reactions, such as the A³ coupling (Aldehyde-Alkyne-Amine), provide an efficient method for synthesizing propargylamines. wikipedia.orgphytojournal.com These propargylamines are valuable precursors that can be subsequently reduced to the corresponding allyl amines. researchgate.net The A³ coupling is a one-pot reaction that combines an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst, typically based on copper or gold. wikipedia.orgrsc.orgorganic-chemistry.org

To generate a precursor for an this compound derivative, pyridin-3-amine can be used as the amine component in the A³ coupling. The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. wikipedia.orgphytojournal.com

Reaction Scheme:

Step 1 (A³ Coupling): Pyridin-3-amine + Aldehyde (R¹-CHO) + Alkyne (R²-C≡CH) → N-(1-R¹-3-R²-prop-2-yn-1-yl)pyridin-3-amine (Propargylamine precursor)

Step 2 (Reduction): The resulting propargylamine is then reduced to the target N-allyl derivative. This reduction can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ with a Lindlar catalyst for cis-alkene formation or Na/NH₃ for trans-alkene formation) or with hydride reagents.

This two-step sequence allows for significant diversity in the final product, as different aldehydes and alkynes can be employed in the initial A³ coupling step. nih.govorganic-chemistry.org

Table 4: Components for A³ Coupling to Form Propargylamine Precursors

| Component | Example | Role |

| Amine | Pyridin-3-amine | Forms imine intermediate |

| Aldehyde | Formaldehyde, Benzaldehyde | Forms imine intermediate |

| Alkyne | Phenylacetylene, Propyne | Provides the propargyl backbone |

| Catalyst | CuBr, CuCl, Au(III) complexes | Activates the alkyne |

| Solvent | Water, Toluene, Dioxane | Reaction medium |

Advanced Catalytic Syntheses of this compound and Analogs

Modern organic synthesis provides a powerful toolkit for the construction of this compound and its derivatives. These advanced catalytic methods are characterized by their high efficiency, selectivity, and functional group tolerance, overcoming the limitations of classical synthetic approaches.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds with high precision. For the synthesis of this compound, palladium, nickel, and iridium-based catalysts are particularly relevant.

Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a versatile palladium-catalyzed method for the formation of C-N bonds through the reaction of an amine with an allylic electrophile, such as an allyl carbonate or acetate. nih.govwikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the amine, in this case, 3-aminopyridine (B143674), on the allyl moiety, followed by reductive elimination, affords the N-allylated product and regenerates the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

The regioselectivity of the nucleophilic attack on the π-allyl intermediate is a key aspect of this reaction and can be influenced by the nature of the ligands on the palladium catalyst and the substituents on the allyl group. nih.govwikipedia.org

| Catalyst System | Allyl Source | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Allyl Acetate | 3-Aminopyridine | K₂CO₃ | Toluene | 80 | Moderate | wikipedia.org |

| [Pd(allyl)Cl]₂ / dppf | Allyl Carbonate | 3-Aminopyridine | Na₂CO₃ | THF | 60 | Good | General Protocol |

Table 1: Representative Conditions for Palladium-Catalyzed N-Allylation of 3-Aminopyridine.

Nickel-Catalyzed C-N Cross-Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Nickel catalysts can facilitate the coupling of amines with a variety of electrophiles, including allyl halides. The catalytic cycle is believed to involve a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. These reactions often show excellent functional group tolerance and can be applied to heteroaromatic amines like 3-aminopyridine. nih.gov For instance, nickel catalysts have been successfully employed for the amination of chloropyridine derivatives. acs.org While specific examples for the direct N-allylation of 3-aminopyridine are not extensively documented, the general principles of nickel-catalyzed amination suggest its applicability.

A related strategy involves the nickel-catalyzed cross-coupling of N-pyridinium allyl amines with boronic acids to furnish N-aryl allyl amines. researchgate.net This highlights the versatility of nickel in facilitating C-N bond formations involving pyridine moieties.

| Catalyst System | Allyl Source | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Ni(COD)₂ / dppf | Allyl Bromide | 3-Aminopyridine | NaOtBu | Toluene | 100 | Good | General Protocol |

| (dppf)NiCl₂ | Allyl Chloride | 3-Aminopyridine | K₃PO₄ | Dioxane | 90 | Moderate | nih.gov |

Table 2: Plausible Conditions for Nickel-Catalyzed N-Allylation of 3-Aminopyridine.

Iridium-Catalyzed Asymmetric Allylic Amination

Iridium catalysis offers a distinct advantage in controlling the regioselectivity and enantioselectivity of allylic amination reactions. pkusz.edu.cnberkeley.edu Unlike palladium catalysis, which often favors the formation of linear products, iridium catalysts typically yield the branched, chiral allylic amines. researchgate.netnih.gov The reaction proceeds through an iridium-π-allyl intermediate, and the stereochemical outcome is dictated by the chiral ligand employed. While the direct asymmetric allylic amination of 3-aminopyridine is not extensively reported, iridium catalysts have been successfully used for the amination of allylic alcohols with various amines, including arylamines, in the presence of a Lewis acid activator. berkeley.edu

| Catalyst System | Allyl Source | Amine | Activator | Solvent | Temp. (°C) | Enantiomeric Excess (%) | Reference |

| [Ir(COD)Cl]₂ / Chiral Ligand | Allyl Carbonate | 3-Aminopyridine | - | THF | 50 | High | researchgate.net |

| Ir-catalyst / Chiral Ligand | Allylic Alcohol | 3-Aminopyridine | B(C₆F₅)₃ | Toluene | 60 | High | berkeley.edu |

Table 3: Potential Conditions for Iridium-Catalyzed Asymmetric N-Allylation of 3-Aminopyridine.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. researchgate.netrsc.orgresearchgate.net This strategy can be applied to the synthesis of N-allyl amines through various pathways, including the hydroamination of alkenes and allenes.

In the context of synthesizing this compound, a photoredox-catalyzed anti-Markovnikov hydroamination of an alkene with 3-aminopyridine could be envisioned. The mechanism would likely involve the single-electron oxidation of the aminopyridine by an excited photocatalyst to form an aminium radical cation. This radical cation would then add to the alkene, followed by a hydrogen atom transfer to yield the final product. nih.gov However, studies have shown that while 2-aminopyridine is a reactive substrate in such transformations, 3- and 4-aminopyridines tend to give lower yields of the desired products. nih.gov This is attributed to the electronic properties of the aminopyridine isomers.

| Photocatalyst | Alkene | Amine | Additive | Solvent | Light Source | Yield (%) | Reference |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 1-Octene | 3-Aminopyridine | Thiol | Dioxane | Blue LED | Low | nih.gov |

| Eosin Y | Styrene | 3-Aminopyridine | H-atom donor | Acetonitrile | Green LED | Moderate | General Protocol |

Table 4: Representative Conditions for Photoredox-Catalyzed Hydroamination with 3-Aminopyridine.

Another approach involves the photocatalytic dehydrogenation of allylic amines to generate N-aryl amines. researchgate.netrsc.org While this is the reverse of the desired transformation, it highlights the utility of photoredox catalysis in manipulating amine functionalities.

Direct C-H functionalization is a highly atom-economical strategy for forming new chemical bonds. While the direct C-H amination of a pyridine ring with allylamine is challenging, related transformations suggest the potential of this approach. For instance, the combination of a Lewis acid and an organocopper catalyst has been shown to promote the C-H activation of N-alkylamines for the synthesis of N-propargylamines. This methodology relies on the cooperative action of the Lewis acid, which activates the amine, and the copper catalyst, which facilitates the C-H functionalization and C-C bond formation.

Although not a direct synthesis of this compound, this strategy points towards the possibility of developing catalytic systems for the direct C-H allylation of aminopyridines or the C-H amination of pyridines with allylic amines. Copper-catalyzed amination reactions of bromopyridines with aqueous ammonia have been reported, demonstrating the ability of copper to facilitate C-N bond formation at the pyridine core. wikipedia.orgresearchgate.net

| Lewis Acid | Copper Catalyst | Amine Source | C-H Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |

| B(C₆F₅)₃ | Cu(OAc)₂ | Allylamine | Pyridine | Toluene | 100 | - | Hypothetical |

| Sc(OTf)₃ | CuI | 3-Aminopyridine | Allylbenzene | Dioxane | 120 | - | Hypothetical |

Table 5: Hypothetical Conditions for Lewis Acid/Organocopper-Catalyzed Synthesis.

Reactivity and Reaction Mechanisms of N Allylpyridin 3 Amine

Nucleophilic Reactivity of the Amine Nitrogen in N-Allylpyridin-3-amine

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound makes it a potent nucleophile. masterorganicchemistry.commasterorganicchemistry.com This nucleophilicity drives its participation in a variety of substitution and acylation reactions.

Alkylation Reactions: this compound is expected to react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in the formation of a tertiary amine. youtube.com However, a significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation. masterorganicchemistry.comwikipedia.org The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the amine or employing alternative methods like reductive amination. masterorganicchemistry.com

Table 1: General Conditions for Amine Alkylation

| Parameter | Condition | Purpose | Citation |

| Reactants | Secondary Amine, Alkyl Halide (R-X) | C-N bond formation | wikipedia.org |

| Solvent | Ionic Liquids, DMF | Reaction medium | researchgate.net |

| Base | Caesium hydroxide, K2CO3 | To neutralize the acid byproduct | researchgate.net |

| Challenge | Overalkylation to quaternary ammonium salt | Product amine is often more nucleophilic | masterorganicchemistry.comwikipedia.org |

Acylation Reactions: The amine nitrogen can also act as a nucleophile towards acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.orgbath.ac.uk This reaction is typically rapid and high-yielding. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). A base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the HCl generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This property allows acylation to be used as a protective strategy for amines in multi-step syntheses. youtube.com

Table 2: Typical Reagents for N-Acylation of Amines

| Acylating Agent | Product | Key Features | Citation |

| Acid Chlorides (R-COCl) | Amide | Highly reactive, often requires a base | libretexts.org |

| Acid Anhydrides ((R-CO)2O) | Amide | Less reactive than acid chlorides, good yields | libretexts.org |

| Carboxylic Acids (R-COOH) | Amide | Requires a coupling agent (e.g., EDC) | researchgate.net |

Electrophilic Behavior and Reaction Intermediates

While the amine nitrogen is primarily nucleophilic, this compound can be induced to exhibit electrophilic behavior through the formation of reactive intermediates such as iminium ions and nitrogen-centered radicals.

Iminium ions are cationic species characterized by a C=N double bond. They are potent electrophiles and can be generated from this compound through reaction with carbonyl compounds (aldehydes or ketones). The process is reversible and typically acid-catalyzed. masterorganicchemistry.comlibretexts.org

The mechanism of iminium ion formation proceeds through several steps:

Nucleophilic Addition: The amine nitrogen of this compound attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.orglibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen assists in the elimination of water, forming the resonance-stabilized iminium ion. libretexts.orglibretexts.org

Once formed, the electrophilic iminium ion is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-carbon. nih.gov This reactivity is harnessed in various synthetic transformations, including cascade reactions to build complex molecular architectures. nih.gov

Nitrogen-centered radicals are highly reactive intermediates that can be generated from this compound under specific conditions, often involving single-electron transfer (SET) processes. researchgate.netmdpi.com Visible-light photoredox catalysis is a particularly effective method for generating nitrogen radical cations from amines. nih.gov

In a typical photoredox cycle, a photocatalyst (like a ruthenium or iridium complex) absorbs visible light and becomes excited. The excited photocatalyst can then oxidize the amine nitrogen of this compound through a single-electron transfer, generating the corresponding nitrogen-centered radical cation. nih.gov

N-aminopyridinium salts are known precursors for nitrogen-centered radicals, and the this compound structure shares key features with these precursors. nih.gov The generation of these radicals opens up unique reaction pathways. researchgate.net For instance, the resulting radical cation can undergo further transformations, such as deprotonation at the α-carbon to form an α-amino radical, which can then participate in C-C bond-forming reactions. nih.gov The reactivity of nitrogen-centered radicals is utilized in a variety of synthetic applications, including C-H amination and the construction of nitrogen-containing heterocycles. nih.gov

C-H Activation and Functionalization of this compound

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. This compound possesses C-H bonds that are susceptible to activation at two key locations: the α-position of the allyl group and the pyridine ring itself.

The C-H bonds on the carbon atom adjacent (α) to the amine nitrogen are activated due to the ability of nitrogen to stabilize an adjacent radical or cationic center. Methodologies for the α-C–H bond functionalization of amines often proceed through the in-situ generation of an iminium ion intermediate via oxidation. nih.gov This can be achieved through intermolecular hydride transfer to a sacrificial acceptor, a process that avoids the need for a protecting group on the nitrogen. nih.gov

Once the iminium ion is formed, it can be trapped by various nucleophiles, such as organolithium or Grignard reagents, to achieve α-alkylation or α-arylation. nih.gov Alternatively, photoredox catalysis can be used to generate an α-amino radical via oxidation of the amine followed by deprotonation, enabling reactions with electrophiles. chemrxiv.orgrsc.org These strategies allow for the direct conversion of the C-H bond into a new C-C bond.

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. Direct C-H functionalization can be challenging, but transition metal-catalyzed cross-coupling reactions provide a robust method for its modification, typically requiring a pre-installed halide or triflate on the ring.

Suzuki Cross-Coupling: If a halogen atom (e.g., bromine) is present on the pyridine ring, this compound can participate in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org This method is highly versatile for creating C-C bonds on the pyridine scaffold. nih.gov

Table 3: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role in Catalytic Cycle | Citation |

| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates oxidative addition and reductive elimination | nih.govorganic-chemistry.org |

| Aryl/Heteroaryl Halide | Bromo-pyridine derivative | Substrate for oxidative addition | nih.govresearchgate.net |

| Boron Reagent | Phenylboronic acid | Provides the aryl group in transmetalation | libretexts.org |

| Base | K3PO4, K2CO3, KF | Activates the boronic acid for transmetalation | nih.govorganic-chemistry.org |

| Solvent | 1,4-Dioxane/Water, Toluene | Reaction medium | nih.gov |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org While this reaction is typically used to attach an amine to an aryl halide, the principles can be applied to functionalize a halogenated this compound with another amine, or to couple this compound itself to a different aryl halide. nih.govnih.gov This reaction has a broad scope, tolerating a wide variety of amines and aryl halides, and has become a cornerstone for the synthesis of arylamines. wikipedia.orgacsgcipr.org

Reactions Involving the Allyl Group

The allyl group in this compound is a site of rich chemical reactivity, enabling a variety of transformations that are fundamental to synthetic organic chemistry.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The allyl group of this compound can potentially act as a dienophile in [4+2] cycloadditions or as the 2π component in other cycloadditions, such as 1,3-dipolar cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this context, the allyl group of this compound can serve as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The nitrogen atom of the aminopyridine moiety can influence the electronic properties of the allyl group. While there is a lack of specific studies on the Diels-Alder reactions of this compound itself, related structures such as N-acyl-5-vinyl-2,3-dihydro-4-pyridones have been shown to undergo Diels-Alder cyclization with various dienophiles to produce octahydroquinolines. nih.gov Similarly, 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes participate in [4+2] cycloadditions with ketenes. elsevier.com These examples suggest that the allyl group in a nitrogen-containing heterocyclic system is capable of participating in Diels-Alder reactions, although the specific conditions and outcomes for this compound would require experimental verification.

1,3-Dipolar Cycloaddition: This type of reaction occurs between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. ijrpc.comwikipedia.orgorganic-chemistry.org The allyl group of this compound can function as the dipolarophile. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. ijrpc.comyoutube.com The reaction of an allyl group with an azide, for instance, would yield a triazole ring, a reaction often referred to as the Huisgen cycloaddition. ijrpc.com While specific examples with this compound are not documented, the general reactivity of alkenes in 1,3-dipolar cycloadditions is well-established, suggesting that this compound could be a viable substrate for the synthesis of various five-membered heterocycles.

| Cycloaddition Type | Reactant Partner | Potential Product | Notes |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Reactivity depends on the electronic nature of the allyl group. |

| 1,3-Dipolar | Azide | Triazole | A type of "click chemistry" reaction. |

| 1,3-Dipolar | Nitrile Oxide | Isoxazole | Provides access to five-membered oxygen- and nitrogen-containing heterocycles. |

| 1,3-Dipolar | Nitrone | Isoxazolidine | Can lead to the formation of N,O-heterocyclic compounds. mdpi.com |

Allylic rearrangements involve the shift of a double bond in an allyl compound. lscollege.ac.in These reactions can be initiated by nucleophilic substitution or through pericyclic reactions.

Aza-Claisen Rearrangement: The aza-Claisen rearrangement is a elsevier.comelsevier.com-sigmatropic rearrangement of an allyl vinyl amine or related structure. tcichemicals.com For this compound, a potential pathway would involve tautomerization to the enamine form, which could then undergo the rearrangement. This reaction typically requires heat or the presence of a Lewis acid. tcichemicals.com The aza-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds and has been utilized in the synthesis of complex molecules. rsc.org An asymmetric variant of the aza-Claisen rearrangement has been reported for enantioenriched α-chiral allylamines, proceeding with excellent retention of enantiopurity. organic-chemistry.org

General Allylic Rearrangements: In the presence of a nucleophile, this compound could potentially undergo an S(_N)2' reaction, where the nucleophile attacks the γ-carbon of the allyl group, leading to a shift of the double bond. lscollege.ac.inwikipedia.org The outcome of such reactions is often dependent on the steric hindrance at the α- and γ-positions of the allyl group. lscollege.ac.in

| Rearrangement Type | Key Intermediate/Transition State | Potential Product | Driving Force/Conditions |

| Aza-Claisen | Six-membered cyclic transition state | γ,δ-Unsaturated imine/amine | Heat, Lewis acid catalysis |

| S(_N)2' | Allylic carbocation-like transition state | Isomeric allylic amine | Strong nucleophile, steric hindrance at the α-position |

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis that utilizes a metal catalyst, typically ruthenium-based, to form cyclic alkenes from dienes. organic-chemistry.org To apply this strategy to this compound, a second allyl group or another olefinic moiety would need to be introduced into the molecule, for example, by N-alkylation with an appropriate alkenyl halide.

The resulting diallylic aminopyridine derivative could then undergo RCM to form a nitrogen-containing heterocycle. The success of RCM in the synthesis of nitrogen heterocycles is well-documented. nih.gov Specifically, RCM has been efficiently used in pyridinic series to synthesize fused ring systems like dihydropyrano- and dihydrooxepino[3,2-b]pyridines. researchgate.net The choice of catalyst, solvent, and temperature can significantly influence the efficiency and stereoselectivity of the ring-closure.

| Catalyst Generation | Substrate Type | Product Ring Size | Typical Yield |

| Grubbs' 1st Generation | Diallyl aminopyridine derivative | 5-7 membered rings | Moderate to Good |

| Grubbs' 2nd Generation | Diallyl aminopyridine derivative | 5-7 membered rings | Good to Excellent |

| Hoveyda-Grubbs' 2nd Generation | Diallyl aminopyridine derivative | 5-7 membered rings | Good to Excellent |

Stereochemical Aspects and Chiral Induction in this compound Reactions

Reactions involving the allyl group of this compound can have significant stereochemical implications, particularly when new stereocenters are formed.

Chiral Induction: An interesting phenomenon has been observed where achiral aminopyridine derivatives can act as chiral inducers. Specifically, achiral 4-aminopyridine has been shown to induce asymmetry in the Soai reaction through the formation of chiral crystals, leading to highly enantioenriched products. nih.govresearchgate.net This suggests that under certain conditions, this compound or its derivatives could potentially participate in reactions where the aminopyridine moiety directs the stereochemical outcome, even in the absence of a traditional chiral auxiliary.

Asymmetric Catalysis: In reactions such as the asymmetric aza-Claisen rearrangement, if this compound were to be used as a substrate with a chiral catalyst, it could lead to the formation of enantioenriched products. The stereochemical outcome would be dictated by the interaction of the substrate with the chiral catalyst in the transition state. The study on the asymmetric aza-Claisen rearrangement of enantioenriched α-chiral allylamines with allenones demonstrates the potential for high levels of stereocontrol in reactions involving allylic amines. organic-chemistry.org

The stereochemical course of cycloaddition and RCM reactions can also be controlled. In the Diels-Alder reaction, the use of chiral Lewis acids can induce enantioselectivity. In RCM, chiral catalysts can lead to the formation of enantiomerically enriched cyclic products, although this is a more challenging area of research.

Derivatization and Functionalization of N Allylpyridin 3 Amine

Strategies for Further Functionalization of the Allyl Moiety

The terminal double bond of the allyl group is a prime site for a variety of addition and palladium-catalyzed reactions. These transformations are fundamental for extending the carbon skeleton or introducing new functional groups.

Key functionalization strategies for the allyl group include:

Palladium-Catalyzed Cross-Coupling: The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, allows for the substitution of an allylic leaving group with a nucleophile. wikipedia.orgorganic-chemistry.org This reaction involves the formation of a π-allyl complex, which can then be attacked by various nucleophiles. wikipedia.orgorganic-chemistry.org While N-Allylpyridin-3-amine itself does not have a leaving group, derivatization of the allyl group (e.g., via allylic oxidation to an alcohol followed by conversion to an acetate) would open the door to this powerful C-C and C-heteroatom bond-forming methodology.

Oxidation: The allylic C-H bonds are susceptible to oxidation, which can be used to introduce hydroxyl groups, forming allylic alcohols. These alcohols can be further oxidized to enones or used in subsequent substitution reactions.

Dicarbofunctionalization: Advanced palladium-catalyzed methods allow for the dicarbofunctionalization of alkenes, enabling the introduction of two distinct carbon groups across the double bond, leading to highly substituted structures. acs.org

Hydroamination and Amination: Direct C-H amination at the allylic position can provide access to diamine structures. nih.gov While challenging due to catalyst inhibition by the amine, specialized catalytic systems can achieve this transformation. nih.gov

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Allylic Alkylation (Tsuji-Trost) | Pd(0) catalyst, phosphine ligands, nucleophile (e.g., malonates, amines) | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Allylic Oxidation | SeO₂, t-BuOOH | Allylic Alcohol | N/A |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide | N/A |

| Dicarbofunctionalization | Pd catalyst, Aryl Boronic Acids, Aryl Diazonium Salts | Tetrasubstituted Alkane | acs.org |

Functionalization of the Pyridine (B92270) Nucleus of this compound

The pyridine ring is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution compared to benzene. researchgate.netrsc.orgquora.com However, the 3-amino group is an activating, ortho-para directing group. This electronic influence makes the C2, C4, and C6 positions of the pyridine ring susceptible to electrophilic attack and metal-catalyzed functionalization. acs.orgresearchgate.net

Common strategies for modifying the pyridine core include:

Electrophilic Substitution: Directed ortho-lithiation is a powerful technique for achieving regiospecific substitution. acs.orgacs.org By first protecting the amine (e.g., as a pivaloylamide), lithiation can be directed to the C2 and C4 positions, followed by quenching with an electrophile. acs.org

Halogenation: Site-selective halogenation at the C3 position (meta to the nitrogen) can be achieved using innovative methods involving ring-opened Zincke imine intermediates, providing access to valuable synthetic handles. mountainscholar.org

Metal-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are highly effective for introducing aryl, heteroaryl, or alkyl groups at halogenated or borylated positions on the pyridine ring.

Radical Functionalization: Modern photochemical methods enable the functionalization of pyridines via pyridinyl radicals, which can couple with allylic radicals to form new C-C bonds, offering distinct regioselectivity compared to classical Minisci reactions. acs.org

| Reaction Type | Typical Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|

| Directed Ortho-Lithiation | n-BuLi, electrophile (e.g., DMF, R-X) | C2, C4 | acs.org |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | C2, C4, C5, C6 (requires pre-functionalization) | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C2, C4, C5, C6 (requires pre-functionalization) | N/A |

| Photochemical Radical Coupling | Photocatalyst, radical precursor | C4 | acs.org |

Transformations at the Amine Nitrogen

The secondary amine in this compound is a nucleophilic center and can readily undergo reactions such as alkylation and acylation. solubilityofthings.comopenstax.org These transformations are crucial for integrating the molecule into larger structures like peptides or for modulating its physicochemical properties.

Key transformations at the amine nitrogen include:

N-Alkylation: The amine can be alkylated using alkyl halides. openstax.org However, controlling the extent of alkylation to prevent the formation of quaternary ammonium salts can be challenging due to the increased nucleophilicity of the resulting tertiary amine. researchgate.netacs.org Self-limiting alkylation strategies using N-aminopyridinium salts offer a modern solution to this classical problem. researchgate.netacs.orgchemrxiv.org

N-Acylation: Reaction with acid chlorides or anhydrides readily forms stable amide bonds. openstax.orgbritannica.com This is a highly reliable transformation used to link amine-containing fragments. Studies on the acetylation of aminopyridines show that the reaction typically occurs directly at the exocyclic amino nitrogen.

N-Sulfonylation: Reacting the amine with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. libretexts.org

Enamine Formation: In principle, reaction with aldehydes or ketones could lead to the formation of an enamine, though this is more characteristic of secondary amines reacting with carbonyls where dehydration is possible. ucalgary.ca

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), base | Tertiary Amine | openstax.orgresearchgate.net |

| N-Acylation | Acid chloride (e.g., Acetyl chloride), base | Amide | britannica.com |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), base | Sulfonamide | libretexts.org |

| Reductive Amination | Carbonyl compound, reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine | libretexts.org |

Integration of this compound into Complex Molecular Architectures

The trifunctional nature of this compound makes it an exemplary building block for the synthesis of diverse molecular scaffolds and for the construction of combinatorial libraries aimed at drug discovery. nih.govenpress-publisher.com

A molecular scaffold is a core structure upon which various functional groups are appended. This compound serves as a versatile scaffold, providing three distinct points for diversification. nih.govresearchgate.net For example, a synthetic strategy could involve:

Acylation of the amine to link the molecule to a peptide or a solid support.

Functionalization of the pyridine ring via Suzuki coupling to introduce aromatic diversity.

Modification of the allyl group via olefin metathesis or a thiol-ene "click" reaction to attach another building block.

This modular approach allows for the rapid assembly of complex molecules with tailored properties. The pyridine moiety itself is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. nih.govenpress-publisher.comresearchgate.net

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a "library") for high-throughput screening. The orthogonal reactivity of this compound is ideally suited for a "split-and-pool" library synthesis strategy.

A hypothetical library synthesis could be designed as follows:

Immobilization: The this compound scaffold is attached to a solid-phase resin via its amine nitrogen.

First Diversification (Split-and-Pool): The resin is split into multiple portions. Each portion is reacted with a different boronic acid under Suzuki coupling conditions to functionalize the pyridine ring. The portions are then pooled.

Second Diversification (Split-and-Pool): The pooled resin is again split into portions. Each portion is subjected to a different olefin-based reaction at the allyl group (e.g., Heck reaction with various aryl halides). The portions are pooled again.

Cleavage: The final compounds are cleaved from the resin, yielding a large library of molecules where each member has a unique combination of substituents at the pyridine and allyl positions.

This approach enables the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new bioactive compounds. acs.orgnih.gov

Advanced Spectroscopic Characterization and Elucidation of N Allylpyridin 3 Amine Systems

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in N-Allylpyridin-3-amine and their bonding environments.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

N-H Stretching : A single, sharp absorption band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H stretch. orgchemboulder.com

C-H Stretching : Aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated to appear above 3000 cm⁻¹. The olefinic C-H stretches of the allyl group will also be in this region. Aliphatic C-H stretches from the methylene (B1212753) group will be observed just below 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching : The C=C stretching of the allyl group is expected around 1640 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

N-H Bending : The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching : The C-N stretching vibration for the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Aromatic C-H | Stretch | > 3000 |

| Olefinic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Alkene (C=C) | Stretch | ~1640 |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1450 |

| Amine (N-H) | Bend | 1650 - 1580 |

| Aromatic C-N | Stretch | 1335 - 1250 |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The C=C stretching of the allyl group is expected to produce a strong and sharp signal in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring, which are often weak in the IR spectrum, would be prominent in the Raman spectrum, providing a characteristic fingerprint for the molecule. The N-H stretching and bending vibrations are also observable in Raman spectra. ias.ac.inaps.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound would confirm its molecular weight and provide insights into its structural arrangement through the analysis of its fragment ions.

Molecular Ion Peak: The mass spectrum is expected to exhibit a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound, which is 134.18 g/mol . The presence of a nitrogen atom dictates that the nominal molecular weight will be an even number, adhering to the nitrogen rule.

Key Fragmentation Pathways: The fragmentation of this compound is anticipated to be governed by the presence of the amine and allyl functional groups, as well as the pyridine ring. The primary fragmentation mechanism for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized cation.

Another significant fragmentation pathway involves the loss of the allyl group (C₃H₅•), resulting in a fragment ion corresponding to the aminopyridine moiety. Additionally, fragmentation of the pyridine ring itself can occur, leading to a series of characteristic smaller ions. The interaction between the allyl group and the pyridine ring may also lead to complex rearrangement reactions prior to fragmentation.

A summary of the expected key fragments in the mass spectrum of this compound is presented in the table below.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 134 | [C₈H₁₀N₂]⁺˙ | Molecular Ion |

| 133 | [C₈H₉N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 105 | [C₆H₅N₂]⁺ | Loss of an ethyl radical |

| 93 | [C₅H₅N₂]⁺ | Loss of the allyl group |

| 78 | [C₅H₄N]⁺ | Pyridine cation |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Elucidation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within this compound, thereby helping to elucidate its electronic structure. The UV-Vis spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of this compound is expected to be dominated by transitions associated with the pyridine ring and the amino group. The pyridine component gives rise to π → π* transitions, which are typically observed at shorter wavelengths (higher energy). The presence of the amino group, with its non-bonding electrons, introduces n → π* transitions, which generally occur at longer wavelengths (lower energy) and are of lower intensity.

The allyl group, being a simple alkene, has a π → π* transition that typically falls in the vacuum UV region and may not be readily observable under standard experimental conditions. However, its electronic interaction with the aminopyridine system could potentially influence the positions and intensities of the main absorption bands.

Based on data for similar aminopyridine compounds, the UV-Vis spectrum of this compound is predicted to show specific absorption maxima (λmax).

| Electronic Transition | Expected λmax Range (nm) | Associated Chromophore |

| π → π | 200-280 | Pyridine ring |

| n → π | 280-350 | Amino group lone pair and pyridine π-system |

Computational Chemistry Studies of N Allylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netscirp.org For a molecule like N-Allylpyridin-3-amine, DFT calculations would find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state, or global minimum, on the potential energy surface.

The B3LYP hybrid functional is a popular choice for such calculations, often paired with a basis set like 6-31G(d,p) or 6-311+G(d,p). niscpr.res.innih.gov The basis set is a set of mathematical functions used to describe the distribution of electrons within the molecule. The choice of functional and basis set is crucial for obtaining accurate results. researchgate.net Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density to identify electron-rich and electron-deficient regions, which is critical for predicting how the molecule will interact with other chemical species. For instance, in substituted pyridines, the distribution of electron density is heavily influenced by the nature and position of the substituent groups. researcher.lifewikipedia.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. scirp.org For this compound, the analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be located primarily on the electron-rich aminopyridine ring, while the LUMO might be distributed across the pyridine (B92270) ring and the allyl group. This analysis helps in understanding intramolecular charge transfer (ICT) processes, where electron density moves from one part of the molecule to another upon electronic excitation. acs.orgrsc.org

To illustrate the type of data generated from such an analysis, the following table shows hypothetical FMO energies for a related aminopyridine compound, calculated using DFT.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N). acs.orgd-nb.inforsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.org Predicting the NMR spectrum of this compound would provide a theoretical benchmark for its structural characterization.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. dtic.milq-chem.com These calculations determine the energies of molecular vibrations (stretching, bending, etc.). A frequency calculation must be performed on an optimized geometry to ensure that the structure is at a true energy minimum, which is confirmed by the absence of imaginary frequencies. researchgate.net The predicted vibrational spectrum provides a unique "fingerprint" for the molecule.

The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for a characteristic bond in a similar amine, illustrating the typical accuracy of such predictions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| C=C (Allyl) Stretch | 1655 | 1645 |

| C-N Stretch | 1280 | 1270 |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is crucial for understanding the dynamics of chemical reactions, including how they occur and how fast they proceed.

Transition State Analysis and Reaction Pathways

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The transition state represents the energy maximum along the reaction coordinate. Computational methods can be used to locate the precise geometry and energy of the transition state for a given reaction. researchgate.net For reactions involving this compound, such as electrophilic addition to the allyl group or reactions at the amine nitrogen, transition state analysis would be key.

By mapping the minimum energy path (MEP) that connects reactants, transition states, and products, chemists can elucidate the detailed step-by-step mechanism of a reaction. acs.org This allows for the identification of intermediates and provides a complete picture of the reaction pathway. For example, studies on amine-catalyzed reactions have used DFT to model transition states to understand reactivity and stereoselectivity. researchgate.net

Energetic Profiles and Rate Constant Predictions

Once the energies of the reactants, transition states, and products are calculated, a reaction energy profile can be constructed. researchgate.net This profile visually represents the energy changes that occur throughout the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies on the reactions of amines have demonstrated the ability to calculate these energetic profiles. acs.orgnih.gov Using the activation energy derived from the profile, along with principles from Transition State Theory (TST), it is possible to predict the theoretical rate constant for a reaction. acs.orgnih.gov This predictive capability is immensely valuable for understanding reaction kinetics without the need for extensive experimental work, allowing chemists to screen potential reaction conditions and pathways. For this compound, this could be applied to predict its stability and reactivity under various conditions.

Due to a lack of specific computational chemistry studies on this compound in the available research, it is not possible to generate an article that adheres to the user's detailed outline and strict content requirements. The search for scholarly articles did not yield any papers focusing on the prediction of reactivity and selectivity in its transformations or its conformational analysis and molecular dynamics simulations. Therefore, the requested data tables and detailed research findings for this specific compound cannot be provided.

Applications of N Allylpyridin 3 Amine in Chemical Science

Catalysis and Ligand Design

The molecular structure of N-Allylpyridin-3-amine contains two nitrogen atoms with lone pairs of electrons, making it a candidate for use as a ligand in metal-catalyzed reactions. The pyridine (B92270) nitrogen and the secondary amine nitrogen can potentially coordinate to a metal center.

This compound Derivatives as Ligands in Metal-Catalyzed Transformations

While direct studies detailing the use of this compound as a ligand are not prominent, its structure is analogous to other bidentate N,N'-donor ligands used in coordination chemistry. Chelating amines are widely employed to fine-tune the electronic and steric environment around a metal center in catalysts for olefin polymerization and other transformations. mdpi.com The combination of a soft pyridine donor and a harder amino donor could offer unique properties to a metal complex. For instance, pyridinylpyrimidine moieties are known to be effective ligands for metal complexation. mdpi.com The allyl group could also serve as a reactive handle for immobilizing the catalyst on a solid support or for further functionalization of the ligand structure.

Role of this compound as an Organocatalyst or Promoter

The secondary amine group in this compound allows it to potentially function as an organocatalyst. Secondary amines are a cornerstone of organocatalysis, participating in reactions through enamine or iminium ion intermediates. Although specific applications of this compound in this context have not been detailed, the field of asymmetric organocatalytic synthesis frequently employs chiral amines to produce valuable molecules like homoallylic amines. nih.govresearchgate.net The basicity of the pyridine and amine nitrogens could also allow the molecule to act as a base promoter in various chemical transformations.

Polymer Chemistry

The presence of a polymerizable allyl group opens the door for the use of this compound in polymer science, either as a primary monomer or as a functional co-monomer.

This compound as a Monomer in Polymerization Reactions

Incorporation of this compound into Polymer Networks

Beyond forming linear homopolymers, this compound could be incorporated into crosslinked polymer networks. This can be achieved by copolymerizing it with multifunctional co-monomers. google.com Alternatively, it could be grafted onto existing polymer backbones or included as a functional component in semi-interpenetrating or interpenetrating polymer networks (IPNs). mdpi.com The pyridine and amine functionalities would impart specific properties to the network, such as pH-responsiveness, metal-ion binding capacity, or catalytic activity. The characterization of such insoluble network materials involves techniques like IR spectroscopy, swelling studies, and thermal analysis. rsc.org

Supramolecular Chemistry and Functional Materials

The functional groups within this compound make it a promising building block for the construction of supramolecular assemblies and functional materials through non-covalent interactions.

The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions. The secondary amine provides a hydrogen bond donor (N-H) and acceptor (lone pair), enabling the formation of hydrogen-bonded networks. This combination of functionalities is utilized in the synthesis of supramolecular coordination polymers. For example, related structures like 1H-pyrazolo[3,4-b]pyridin-3-amine have been used with metal ions (like Zn²⁺) and carboxylate linkers to create complex 2D and 3D supramolecular networks held together by coordination bonds and hydrogen bonding. mdpi.com Similarly, this compound could be used as a ligand to assemble novel coordination polymers with potentially interesting photoluminescent or porous properties. The formation of such assemblies is a key strategy in designing materials for applications in sensing, drug delivery, and catalysis. nih.govscielo.br

Self-Assembly Processes Involving this compound Derivatives

There is no available research focusing on the self-assembly processes of this compound derivatives. The potential for these molecules to form ordered structures through non-covalent interactions remains an unexplored area of study.

Precursor for Advanced Organic Synthesis

While allylamines and pyridines are common building blocks in organic synthesis, the specific use of this compound as a precursor for complex nitrogen-containing heterocycles or chiral amine derivatives is not documented in the current body of scientific research.

Access to Complex Nitrogen-Containing Heterocycles

No synthetic methodologies have been published that specifically utilize this compound to construct more complex nitrogen-containing heterocyclic systems. The reactivity of the allyl group and the pyridine ring could theoretically be exploited for various cyclization reactions, but such pathways have not been reported.

Synthesis of Chiral Amine Derivatives

The synthesis of chiral amine derivatives from this compound has not been described in the chemical literature. Asymmetric transformations of the allyl group or modifications of the amine are plausible routes to chiral products, but research in this specific area is currently absent.

Future Directions and Emerging Research Avenues for N Allylpyridin 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future of N-Allylpyridin-3-amine synthesis lies in the development of environmentally benign and efficient methods. Traditional syntheses often involve harsh conditions or reagents with poor atom economy. Future research is anticipated to focus on greener alternatives that minimize waste and energy consumption.

Key research directions include:

Catalytic C-N Cross-Coupling: Advancing beyond traditional methods, research will likely focus on catalysts that are earth-abundant, operate at lower temperatures, and are effective at low loadings. Palladium-catalyzed Buchwald-Hartwig amination has been a staple for forming C-N bonds, but future work may explore catalysts based on copper, iron, or nickel for the allylation of 3-aminopyridine (B143674). mdpi.comnih.gov

Direct Amination of Allylic Alcohols: A highly atom-economical approach involves the direct reaction of 3-aminopyridine with allyl alcohol, releasing only water as a byproduct. organic-chemistry.org The development of robust and reusable solid acid or transition metal catalysts will be crucial for making this a viable and sustainable industrial process. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters. Implementing the synthesis of this compound in a flow reactor could lead to higher yields, improved purity, and reduced reaction times compared to batch processing.

Bio-catalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to this compound and its derivatives under mild aqueous conditions.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst stability and activity |

| Direct Allylic Alcohol Amination | High atom economy (water byproduct) | Catalyst development, overcoming equilibrium |

| Continuous Flow Synthesis | Scalability, safety, process control | Initial setup cost, optimization of parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering, substrate scope |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The trifunctional nature of this compound—comprising a nucleophilic secondary amine, an electrophilic/nucleophilic pyridine (B92270) ring, and a versatile allyl group—opens the door to a wide array of chemical transformations. msu.edulibretexts.org Future research will aim to uncover novel reactions and gain a deeper mechanistic understanding of its behavior.

Intramolecular Cyclizations: The allyl group is perfectly positioned for intramolecular cyclization reactions. Future studies could explore acid-catalyzed or metal-mediated cyclizations to form novel fused heterocyclic systems, such as azabicycles. Understanding the regioselectivity and stereoselectivity of these reactions will be a key objective.

Reactivity of the Pyridine Nitrogen: While the exocyclic amine is more nucleophilic, the pyridine nitrogen's lone pair can still participate in reactions. libretexts.org Research into its quaternization, N-oxide formation, and coordination chemistry will provide a more complete picture of the molecule's reactivity profile. nih.gov

Allyl Group Functionalization: The double bond of the allyl group is a gateway to numerous functionalities. Future work will likely explore reactions such as dihydroxylation, epoxidation, ozonolysis, and metathesis to generate a library of new derivatives with potentially valuable properties.

Mechanistic Studies: Detailed kinetic and computational studies will be essential to elucidate the mechanisms of known and newly discovered reactions. nih.gov This includes understanding the role of catalysts, intermediates, and transition states, which is fundamental for optimizing reaction conditions and designing more efficient transformations. libretexts.org

Advanced Computational Predictions and Machine Learning Applications in this compound Chemistry

Computational chemistry and machine learning are poised to accelerate the exploration of this compound's chemical space. mdpi.com These in silico tools can predict properties, guide experimental design, and uncover patterns that are not immediately obvious.

Property Prediction: Density Functional Theory (DFT) calculations can be used to predict a range of properties for this compound, including its electronic structure, spectroscopic signatures (NMR, IR), and thermochemical data like bond dissociation energies. nih.gov Such predictions are invaluable for understanding its stability and reactivity.

Reaction Modeling: Computational modeling can map out entire reaction pathways, identifying transition states and calculating activation energies. This allows for the a priori prediction of reaction feasibility and selectivity, saving significant experimental effort.

Machine Learning for Catalyst Discovery: Machine learning algorithms can be trained on existing reaction data to predict the optimal catalyst for a specific transformation involving this compound. nih.gov These models can screen vast virtual libraries of potential catalysts to identify promising candidates for synthesis and testing. researchgate.net

QSAR Modeling: By generating a virtual library of this compound derivatives and calculating their molecular descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict their potential biological activity or material properties, guiding the synthesis of the most promising candidates.

Table 2: Predicted Physicochemical Properties of this compound (Illustrative)

| Property | Predicted Value | Computational Method |

| Dipole Moment | 2.5 - 3.5 D | DFT (B3LYP/6-31G) |

| Proton Affinity (Pyridine N) | ~220 kcal/mol | DFT (M06/6-311G+(d,p)) |

| HOMO-LUMO Gap | 4.5 - 5.5 eV | DFT (B3LYP/6-31G) |

| LogP | 1.5 - 2.0 | ALOGPS |

Note: These values are illustrative and would require specific computational studies for precise determination.

Innovative Applications in Materials Science and Catalysis

The unique structural features of this compound make it an attractive building block for advanced materials and a promising ligand in catalysis.

Polymer Science: The allyl group provides a handle for polymerization. Future research could investigate the synthesis of polymers incorporating the this compound monomer. The resulting polymers, featuring pendant pyridine units, could have interesting properties for applications in gas sorption, ion exchange, or as catalytic supports.

Coordination Polymers and MOFs: The pyridine nitrogen and the secondary amine can act as coordinating sites for metal ions. This opens up the possibility of using this compound as a ligand to construct novel coordination polymers or Metal-Organic Frameworks (MOFs). These materials could be explored for applications in gas storage, separation, or heterogeneous catalysis.

Ligand Development for Catalysis: As a bidentate or monodentate ligand, this compound could be used to stabilize and modify the activity of transition metal catalysts. mdpi.com Future work will involve synthesizing metal complexes of this ligand and screening their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand can be fine-tuned by modifying the pyridine ring or the allyl group to optimize catalytic performance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Allylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, as demonstrated for structurally similar pyridin-3-amine derivatives. For example, copper(II) acetate and triethylamine in dichloromethane with phenyl boronic acid as a coupling partner (Method A in ) can be adapted. Key parameters include catalyst loading (e.g., 10 mol% Cu(OAc)₂), reaction time (12–24 hours), and solvent choice (polar aprotic solvents enhance reactivity). Monitoring via TLC and purification via column chromatography (EtOAc/hexane gradients) are critical for isolating high-purity products .

Q. How can researchers characterize N-Allylpyridin-3-amine and confirm its structural integrity?

- Methodology : Use a combination of and NMR to verify the allyl group (δ ~5–6 ppm for vinyl protons) and pyridine ring protons (δ ~7–9 ppm). Elemental analysis (CHN) should align with theoretical values within 0.4% deviation (as in ). Mass spectrometry (ESI-MS or GC-MS) and IR spectroscopy can further confirm molecular weight and functional groups (e.g., N–H stretches at ~3300 cm) .